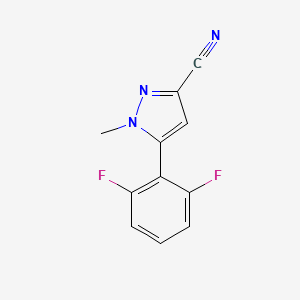

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile

Overview

Description

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group and the carbonitrile group in this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are needed to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile vary with different dosages in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 2,6-difluorobenzonitrile with 1-methylhydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,6-difluorophenyl isocyanate

- 2,6-difluoroaniline

- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both the difluorophenyl and carbonitrile groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring substituted with a difluorophenyl group and a cyano group at the 3-position, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in rapidly dividing cells .

- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human leukemia cell lines (HL-60 and NALM-6) with an IC50 value in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. Specifically, compounds similar to this compound have shown effectiveness as selective COX-2 inhibitors .

- Study Findings : In a comparative study, pyrazole derivatives exhibited superior anti-inflammatory activity with edema inhibition percentages significantly higher than those of standard drugs like celecoxib .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the difluorophenyl group is critical for enhancing its biological activity.

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Pyrazole derivative + difluorobenzaldehyde | Formation of pyrazole ring |

| 2 | Nitrilation | Cyanogen bromide | Introduction of cyano group |

Research Findings

A review focusing on aminopyrazoles noted that derivatives with similar structures to this compound have shown promising results in various therapeutic areas, particularly oncology and inflammation management .

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines:

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3/c1-16-10(5-7(6-14)15-16)11-8(12)3-2-4-9(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXASJTWUZQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.